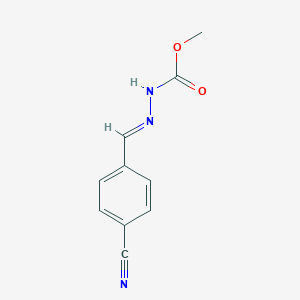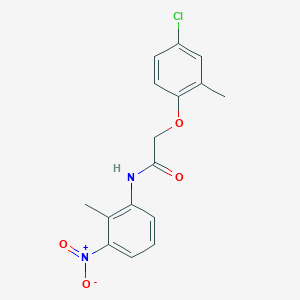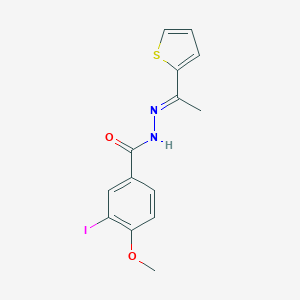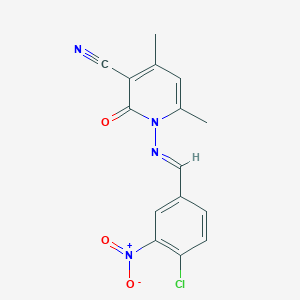![molecular formula C17H17N3O2S B323145 N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE](/img/structure/B323145.png)
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is a complex organic compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4 g/mol This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a phenylacetyl hydrazino carbothioyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylacetyl Hydrazine: Phenylacetic acid is reacted with hydrazine hydrate under acidic conditions to form phenylacetyl hydrazine.
Thioamide Formation: The phenylacetyl hydrazine is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.
Coupling Reaction: The thioamide is coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide: A closely related compound with similar chemical structure and properties.
N-{[2-(phenylacetyl)hydrazino]carbothioyl}benzamide: Lacks the methyl group on the benzamide core.
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbothioyl}aniline: Contains an aniline group instead of a benzamide core.
Uniqueness
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H17N3O2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
3-methyl-N-[[(2-phenylacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-5-9-14(10-12)16(22)18-17(23)20-19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,22,23) |
InChIキー |
GDDBWHHEAMEJDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-dimethyl-2-oxo-1-[[(Z)-pyrrol-2-ylidenemethyl]amino]pyridine-3-carbonitrile](/img/structure/B323070.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![4,6-Dimethyl-1-[(3-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323073.png)
![1-[(2,3-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323074.png)
![1-({(1E)-[2-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323075.png)
![1-{[(1E)-(4-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323076.png)

![1-({(1E)-[3-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323080.png)
![4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323083.png)
![1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323084.png)
![4,6-Dimethyl-1-{[(5-methylthien-2-yl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323086.png)
